An In-Depth Technical Guide to Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
An In-Depth Technical Guide to Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that holds a privileged position in medicinal chemistry. Its structural resemblance to endogenous purine bases like adenine and guanine allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This scaffold is the foundation for numerous compounds investigated and developed for therapeutic use, including inhibitors of critical cellular enzymes such as phosphoinositide 3-kinases (PI3K) and sirtuins (SIRT1, SIRT2, and SIRT3).[2][3] The versatility of the thienopyrimidine framework, which allows for precise chemical modifications, has led to its inclusion in several FDA-approved drugs and candidates in clinical trials.[1][4]
This guide focuses on a specific, functionalized derivative: Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate . The presence of a chloro group at the 4-position and a methyl ester at the 7-position makes this molecule a highly valuable and reactive intermediate for the synthesis of compound libraries. The chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution, providing a key handle for introducing structural diversity, while the ester group offers another site for chemical elaboration. This document provides a comprehensive overview of its known physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and its broader applications for researchers and drug development professionals.
Molecular Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
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IUPAC Name: Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
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Molecular Formula: C₈H₅ClN₂O₂S
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Molecular Weight: 228.65 g/mol [5]
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Core Structure: A bicyclic system formed by the fusion of a thiophene ring and a pyrimidine ring.
While specific experimental data for this 7-carboxylate isomer is not widely published, its properties can be inferred from closely related analogues and general chemical principles. For context, the isomeric Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate is identified by CAS Number 1363381-65-0 .[5] Researchers should exercise caution to ensure they are working with the correct positional isomer.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating drug candidates, and ensuring safe handling. Much of the specific experimental data for this compound is not publicly available, as indicated by safety data sheets which list many properties as "Not available".[6] The following table summarizes the known and predicted properties.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds like 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, which is a solid. |
| Melting Point | Data not available. | [6] |
| Boiling Point | Data not available. | [6] |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and methanol; slightly soluble or insoluble in water. | This is a typical characteristic for heterocyclic compounds of this nature.[7] |
| pKa (Predicted) | Data not available. | For the related 6-carboxylate isomer, a pKa of -0.40 is predicted, suggesting the ring nitrogens are weakly basic.[5] |
| Stability | Stable under recommended storage conditions (cool, dry). Sensitive to moisture, strong acids, strong bases, and oxidizing agents. | [6] The C4-chloro group is susceptible to nucleophilic attack, especially under basic conditions. |
| Reactivity | The 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). The ester at the 7-position can undergo hydrolysis or amidation. | Inferred from the chemical structure and literature on related thienopyrimidines.[2] |
Synthesis and Reactivity: A Strategic Overview
While a specific, published synthesis for Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate is not readily found, a logical and efficient synthetic route can be proposed based on established methodologies for this chemical class.[4][8] The most common strategy involves the construction of the pyrimidine ring onto a pre-functionalized thiophene precursor.
Proposed Synthetic Workflow
The causality behind this experimental design is based on building complexity from a commercially available or easily synthesized thiophene core.
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Step 1: Thiophene Ring Formation (Gewald Reaction): The synthesis would likely begin with a substituted thiophene, such as Methyl 3-aminothiophene-2-carboxylate. This starting material provides the necessary amine and ester functionalities in the correct positions for subsequent cyclization.
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Step 2: Pyrimidine Ring Annulation: The 3-amino group of the thiophene is cyclized with a one-carbon synthon. Heating in formamide is a standard and effective method to form the 4-oxo-thieno[3,2-d]pyrimidine intermediate (a thienopyrimidone).[8] This step establishes the core bicyclic scaffold.
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Step 3: Chlorination: The final key transformation is the conversion of the 4-oxo group into the 4-chloro group. This is reliably achieved by heating the thienopyrimidone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline.[8] This step introduces the reactive handle crucial for subsequent derivatization in drug discovery programs.
Core Reactivity for Medicinal Chemistry
The primary site of reactivity is the chlorine atom at the C4 position. Its displacement via Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of its utility. This reaction allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to generate libraries of 4-substituted thienopyrimidines. This approach is fundamental to exploring the Structure-Activity Relationship (SAR) of a lead compound, as demonstrated in the development of SIRT1/2/3 inhibitors where various amines were coupled at this position.[2]
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.
Standard Characterization Workflow
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Purification: The crude product from the synthesis is first purified, typically using flash column chromatography on silica gel or recrystallization.
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Structural Confirmation: The purified compound is subjected to a suite of spectroscopic analyses.
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NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms. Expected ¹H NMR signals would include a singlet for the pyrimidine proton (H2), a singlet for the thiophene proton (H6), and a singlet for the methyl ester protons. For comparison, the related 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid shows key ring proton signals at δ 9.16 (s, 1H) and 8.27 (s, 1H) in DMSO-d₆.[2]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Provides confirmation of functional groups, such as the C=O stretch of the ester and C=N stretches within the aromatic rings.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Applications in Drug Development
Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate is not an end-product but a strategic starting material. Its value lies in its potential as a scaffold for creating novel, biologically active molecules.
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Kinase Inhibitor Synthesis: The thienopyrimidine scaffold is a well-established core for kinase inhibitors.[3] This compound serves as an ideal precursor for synthesizing libraries of potential inhibitors targeting kinases implicated in cancer and inflammatory diseases. The C4 position is often explored to install moieties that interact with the hinge region of the kinase active site.
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Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial hits against protein targets. The reactive chloro group then provides a direct path for fragment evolution and optimization into more potent leads.
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General Heterocyclic Chemistry: Beyond specific therapeutic targets, it is a versatile building block for synthesizing more complex heterocyclic systems, leveraging the dual reactivity of the chloro and ester groups.
Safety and Handling
According to available safety data, compounds of this class should be handled with appropriate care in a laboratory setting.[6]
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Hazards: May cause respiratory irritation. It is listed as incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[6][9]
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Storage: Store in a tightly sealed container in a cool, dry place to avoid degradation, particularly hydrolysis from moisture.[6]
Conclusion
Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate represents a quintessential example of a strategic molecular building block in modern medicinal chemistry. While comprehensive experimental data on its physicochemical properties remain to be fully published, its structural features—a privileged heterocyclic core and two distinct, reactive functional groups—make its utility clear. Its primary value is as a versatile intermediate, enabling the rapid synthesis and exploration of novel chemical space around the thienopyrimidine scaffold. For researchers in drug discovery, this compound offers a reliable and promising starting point for developing next-generation therapeutics targeting a wide range of human diseases.
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem. Available from: [Link]
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recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available from: [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central. Available from: [Link]
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